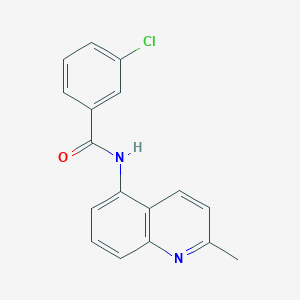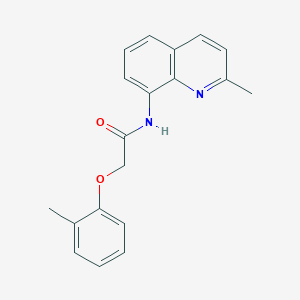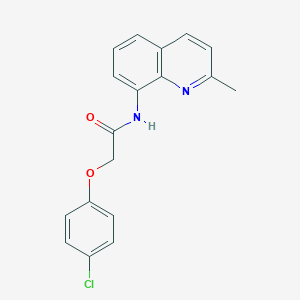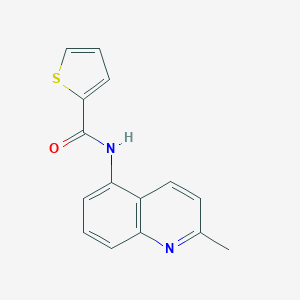![molecular formula C25H25ClFN3O3 B244139 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244139.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in scientific literature. In
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, Compound X has been shown to bind to specific receptors in the brain, leading to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Compound X has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, Compound X has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It has high potency and selectivity, which makes it an excellent tool for studying specific enzymes and receptors. Additionally, Compound X has good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, the synthesis of Compound X is challenging, and it requires expertise in organic chemistry. Additionally, the high potency of Compound X can lead to toxicity in some experimental setups, which requires careful consideration.
Zukünftige Richtungen
There are several future directions for research on Compound X. One potential direction is to investigate its potential use in the treatment of cancer. Compound X has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to investigate the potential use of Compound X in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the potential use of Compound X as a diagnostic tool in medical imaging. Compound X has been shown to bind to specific receptors in the brain, which could be exploited for diagnostic imaging purposes.
In conclusion, Compound X is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of Compound X is challenging, and it requires expertise in organic chemistry. Compound X has shown potential applications in the treatment of various diseases and as a diagnostic tool in medical imaging. Further research is needed to determine the full potential of Compound X in various fields of scientific research.
Synthesemethoden
The synthesis of Compound X involves a multi-step process that includes the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with 3-fluoro-2-nitroaniline, followed by reduction and condensation reactions. The final product is obtained after purification and isolation steps. The synthesis of Compound X is challenging, and it requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and anxiolytic effects. Compound X has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Compound X has been studied for its potential use as a diagnostic tool in medical imaging.
Eigenschaften
Molekularformel |
C25H25ClFN3O3 |
|---|---|
Molekulargewicht |
469.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(3-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H25ClFN3O3/c1-16(2)25(32)30-12-10-29(11-13-30)21-7-6-19(15-20(21)26)28-24(31)23-9-8-22(33-23)17-4-3-5-18(27)14-17/h3-9,14-16H,10-13H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
BGZUECAHIFNGOD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)





![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)